N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine
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Overview
Description
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine is a chemical compound with the molecular formula C7H11N It is a derivative of cyclopropanamine, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but with an aniline group instead of a cyclopropanamine group.
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylcyclopropanamine |
InChI |
InChI=1S/C7H11N/c1-3-6-8(2)7-4-5-7/h1,7H,4-6H2,2H3 |
InChI Key |
SVURHILKMPRITB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CC1 |
Origin of Product |
United States |
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